2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid
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Overview
Description
The compound is a derivative of a class of chemicals that are often explored for their potential use in various applications, including as herbicides and fluorescent materials. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a complex organic molecule that may possess unique physical and chemical properties due to the presence of a trifluoromethyl group, a pyridine ring, and a tetradeuteriophenoxy group.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a two-step process starting from specific pyridine and hydroquinone derivatives, and involves the use of ethyl (2S)-O-tosyl-lactate . Although the exact synthesis of the compound is not detailed, it is likely to involve similar complex organic synthesis techniques, possibly including steps such as halogenation, etherification, and deuterium substitution.
Molecular Structure Analysis
The molecular structure of the compound likely features a central propanoic acid moiety linked to a phenoxy group that is further connected to a pyridine ring substituted with a trifluoromethyl group and chlorine atom. The presence of deuterium atoms suggests that the compound may have been synthesized for specific studies that require the tracking of the molecule's behavior or for isotope effects in chemical reactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and chemical stability. The presence of deuterium could affect the compound's vibrational spectra and possibly its chemical reactivity due to the kinetic isotope effect. The fluorescent behavior of related compounds, such as 2-(3,4,5,6-tetrafluoro-2-hydroxyphenyl)imidazo-[1,2-a]pyridine, suggests that the compound may also exhibit fluorescence, which could be modulated by the presence of metal ions .
Scientific Research Applications
Herbicidal Efficacy and Application Timing
Research has indicated that haloxyfop and related compounds exhibit high efficacy as postemergence herbicides. Studies have demonstrated their effectiveness in controlling grass weeds in crops such as peanuts and cotton, with optimal control achieved when applied during the early growth stages of weeds. These findings emphasize the importance of application timing for maximizing weed control and improving crop yields (Grichar & Boswell, 1986; Carter & Keeley, 1987).
Mode of Action on Plant Physiology
Investigations into the mode of action of haloxyfop and CGA-82725 have provided insights into their effects on plant cell cycles and protein synthesis. These herbicides have been shown to inhibit cell division, likely by impeding protein synthesis during the G2 phase of interphase, leading to growth inhibition in treated plants. This mechanism highlights the potential of these compounds for selective weed control, allowing for targeted management of invasive species while minimizing impact on crops (Kim & Bendixen, 1987).
Environmental Interactions and Soil Dynamics
The interaction of haloxyfop and similar herbicides with soil and sediments has been studied to evaluate their environmental impact and efficacy under different soil conditions. Research has shown low adsorption rates in soils, indicating rapid conversion to active forms and suggesting considerations for environmental safety and herbicide application strategies (Rick, Slife, & Banwart, 1987).
Synthesis and Chemical Properties
The synthesis of deuterium-labelled analogs of fluazifop and haloxyfop has been explored, providing valuable tools for studying the environmental fate and biological activity of these herbicides. Such research contributes to the development of more effective and environmentally friendly herbicidal compounds (Bartels & Gatling, 1990).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, have wide-ranging potential applications. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid |
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